Methyl 6-ethenyl-4-oxononanoate
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Overview
Description
Methyl 6-ethenyl-4-oxononanoate is an organic compound with a complex structure that includes a methyl ester, an ethenyl group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-ethenyl-4-oxononanoate typically involves multi-step organic synthesis techniques. One common method involves the alkylation of an enolate ion with an alkyl halide, followed by esterification and subsequent functional group transformations . The reaction conditions often require the use of strong bases, such as sodium hydride or lithium diisopropylamide, to generate the enolate ion, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-ethenyl-4-oxononanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 6-ethenyl-4-oxononanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-ethenyl-4-oxononanoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the ethenyl and ketone functional groups, which can participate in various chemical transformations. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxononanoate: Similar structure but lacks the ethenyl group.
Methyl nonanoate: A simpler ester without the ketone and ethenyl groups.
Properties
CAS No. |
88681-89-4 |
---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 6-ethenyl-4-oxononanoate |
InChI |
InChI=1S/C12H20O3/c1-4-6-10(5-2)9-11(13)7-8-12(14)15-3/h5,10H,2,4,6-9H2,1,3H3 |
InChI Key |
AICSDNWCENVCNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)CCC(=O)OC)C=C |
Origin of Product |
United States |
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